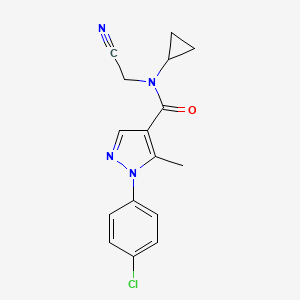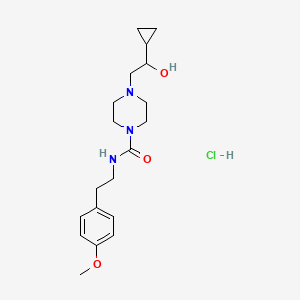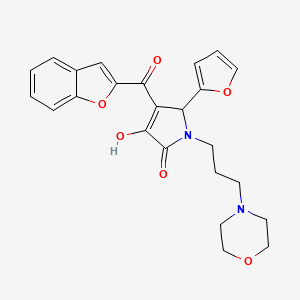
4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bond Dissociation Energies in Aromatic Hydrocarbons
Research on the bond dissociation energies (BDEs) of C−H and N−H bonds in aromatic molecules, including benzofuran, provides foundational insights into the stability and reactivity of compounds like 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one. Understanding BDEs aids in the synthesis and application of such compounds in various fields, including materials science and pharmacology (Barckholtz, Barckholtz, & Hadad, 1999).
Synthesis and Chemical Properties
The synthesis and chemical behavior of tetrahydrofurobenzofurans provide a basis for exploring the applications of complex molecules featuring benzofuran and furan units. Studies on the reactivity, rearrangement, and ring expansion under reductive conditions reveal pathways to novel compounds with potential bioactive properties (Luo et al., 2005).
Vasorelaxant Agents
Compounds containing benzofuran and pyrazoline structures, similar to the core structure of the compound , have been synthesized and evaluated for their vasorelaxant activities. Such research indicates potential applications in developing new therapeutic agents for cardiovascular diseases. The quantitative structure-activity relationship (QSAR) study of these compounds helps in understanding how structural features contribute to biological activity (Hassan et al., 2014).
DNA Topoisomerases I and II Inhibitory Activities
New benzofurans isolated from natural sources have shown significant inhibitory activities against DNA topoisomerases I and II. This suggests a potential research direction in cancer therapy, where compounds with similar structural motifs could be explored for their anticancer properties (Lee et al., 2007).
Photoinduced Direct Oxidative Annulation
The application of photochemistry in synthesizing polyheterocyclic compounds, including those with benzofuran units, opens new avenues for the efficient and sustainable synthesis of complex organic molecules. This method allows for the generation of highly functionalized structures without the need for transition metals or oxidants, which is crucial for the development of green chemistry protocols (Zhang et al., 2017).
Industrial Applications of Heterocyclic Compounds
The broad overview of the applications of furan and benzofuran compounds in various industries, including pharmaceuticals, textiles, and agrochemicals, highlights the versatility and importance of these heterocycles. Understanding the synthesis and functionalization of such compounds is essential for their effective application across different sectors (Dze, 2020).
Propriétés
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c27-22(19-15-16-5-1-2-6-17(16)32-19)20-21(18-7-3-12-31-18)26(24(29)23(20)28)9-4-8-25-10-13-30-14-11-25/h1-3,5-7,12,15,21,28H,4,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRDYXNXPWPUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2754183.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)
![4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2754185.png)
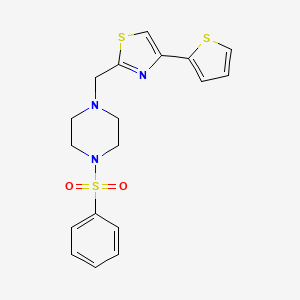
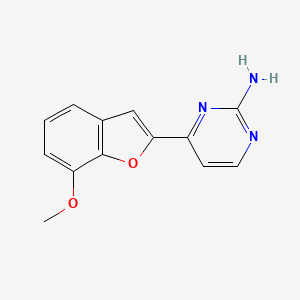
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/new.no-structure.jpg)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)
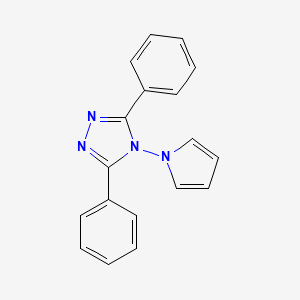
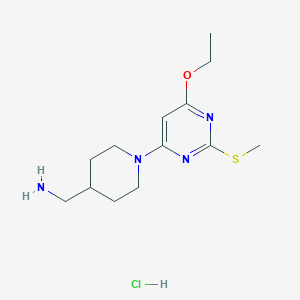
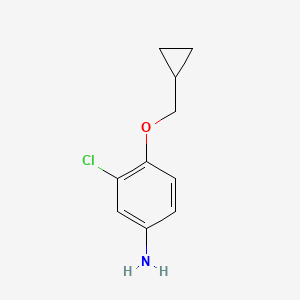
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)
